Tert-butyl (3S)-3-[(2-nitrophenyl)amino]pyrrolidine-1-carboxylate
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Overview
Description
Tert-Butyl (S)-3-((2-nitrophenyl)amino)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-((2-nitrophenyl)amino)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a nitro-substituted benzene derivative reacts with the pyrrolidine ring.
Attachment of the Tert-Butyl Group: The tert-butyl group is introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of tert-Butyl (S)-3-((2-nitrophenyl)amino)pyrrolidine-1-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon, and lithium aluminum hydride.
Substitution: Common reagents include alkyl halides and aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
Tert-Butyl (S)-3-((2-nitrophenyl)amino)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-((2-nitrophenyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or activating their function. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (S)-3-((2-aminophenyl)amino)pyrrolidine-1-carboxylate: Similar structure but with an amino group instead of a nitro group.
tert-Butyl (S)-3-((2-methylphenyl)amino)pyrrolidine-1-carboxylate: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
Tert-Butyl (S)-3-((2-nitrophenyl)amino)pyrrolidine-1-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the tert-butyl group, pyrrolidine ring, and nitrophenyl group makes this compound a versatile and valuable molecule in various research and industrial applications.
Properties
CAS No. |
1000370-77-3 |
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Molecular Formula |
C15H21N3O4 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(2-nitroanilino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H21N3O4/c1-15(2,3)22-14(19)17-9-8-11(10-17)16-12-6-4-5-7-13(12)18(20)21/h4-7,11,16H,8-10H2,1-3H3/t11-/m0/s1 |
InChI Key |
OYKVDHNZFSJFAJ-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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